Cas no 1170419-33-6 (2',4'-Dimethylbiphenyl-3-carboxylic acid)

2',4'-Dimethylbiphenyl-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,4-DiMethylbiphenyl-3-carboxylic acid
- 3-(2,4-dimethylphenyl)benzoic acid
- AKOS002683450
- 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
- 1170419-33-6
- BS-19292
- [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-
- 2',4'-DIMETHYL-[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
- VWB41933
- CS-0212133
- DTXSID20656543
- 2',4'-DIMETHYLBIPHENYL-3-CARBOXYLICACID
- EN300-841942
- 2',4'-DIMETHYLBIPHENYL-3-CARBOXYLIC ACID
- 2'',4''-Dimethylbiphenyl-3-carboxylic Acid
- MFCD12403278
- 2',4'-Dimethylbiphenyl-3-carboxylic acid
-
- MDL: MFCD12403278
- Inchi: InChI=1S/C15H14O2/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
- InChI Key: UMORCGAQBRIKAF-UHFFFAOYSA-N
- SMILES: Cc1ccc(c(c1)C)c2cccc(c2)C(=O)O
Computed Properties
- Exact Mass: 226.09900
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 390.7±21.0 °C at 760 mmHg
- Flash Point: 180.8±16.7 °C
- PSA: 37.30000
- LogP: 3.66860
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2',4'-Dimethylbiphenyl-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2',4'-Dimethylbiphenyl-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB272138-1g |
2',4'-Dimethylbiphenyl-3-carboxylic acid, 95%; . |
1170419-33-6 | 95% | 1g |
€637.00 | 2025-03-19 | |
TRC | D472733-250mg |
2',4'-Dimethylbiphenyl-3-carboxylic acid |
1170419-33-6 | 250mg |
$374.00 | 2023-05-18 | ||
Alichem | A019114848-5g |
2',4'-Dimethylbiphenyl-3-carboxylic acid |
1170419-33-6 | 95% | 5g |
$957.60 | 2023-09-04 | |
TRC | D472733-100mg |
2',4'-Dimethylbiphenyl-3-carboxylic acid |
1170419-33-6 | 100mg |
$190.00 | 2023-05-18 | ||
Enamine | EN300-841942-10.0g |
3-(2,4-dimethylphenyl)benzoic acid |
1170419-33-6 | 95.0% | 10.0g |
$1654.0 | 2025-02-21 | |
Enamine | EN300-841942-0.5g |
3-(2,4-dimethylphenyl)benzoic acid |
1170419-33-6 | 95.0% | 0.5g |
$370.0 | 2025-02-21 | |
Enamine | EN300-841942-2.5g |
3-(2,4-dimethylphenyl)benzoic acid |
1170419-33-6 | 95.0% | 2.5g |
$754.0 | 2025-02-21 | |
Enamine | EN300-841942-5g |
3-(2,4-dimethylphenyl)benzoic acid |
1170419-33-6 | 5g |
$1115.0 | 2023-09-02 | ||
Crysdot LLC | CD12176740-5g |
2',4'-Dimethylbiphenyl-3-carboxylic acid |
1170419-33-6 | 95+% | 5g |
$904 | 2024-07-23 | |
1PlusChem | 1P000E26-5g |
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl- |
1170419-33-6 | 98% | 5g |
$1392.00 | 2025-02-18 |
2',4'-Dimethylbiphenyl-3-carboxylic acid Related Literature
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on 2',4'-Dimethylbiphenyl-3-carboxylic acid
Recent Advances in the Study of 2',4'-Dimethylbiphenyl-3-carboxylic Acid (CAS: 1170419-33-6)
The compound 2',4'-Dimethylbiphenyl-3-carboxylic acid (CAS: 1170419-33-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.
One of the key areas of investigation has been the synthesis and optimization of 2',4'-Dimethylbiphenyl-3-carboxylic acid. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug discovery. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have facilitated the production of high-quality batches for further biological testing.
In terms of pharmacological properties, recent studies have explored the compound's potential as an anti-inflammatory and anticancer agent. Preliminary in vitro assays have demonstrated that 2',4'-Dimethylbiphenyl-3-carboxylic acid exhibits significant inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). Additionally, its ability to induce apoptosis in cancer cell lines has sparked interest in its potential as a chemotherapeutic agent. These findings are supported by molecular docking studies, which suggest that the compound interacts with specific protein targets involved in cell proliferation and inflammation.
Further research has delved into the mechanistic pathways underlying the biological activities of 2',4'-Dimethylbiphenyl-3-carboxylic acid. Transcriptomic and proteomic analyses have revealed that the compound modulates several signaling pathways, including the NF-κB and MAPK pathways, which are crucial for inflammation and cancer progression. These insights not only enhance our understanding of the compound's mode of action but also highlight its potential as a multi-target therapeutic agent.
Despite these promising results, challenges remain in the development of 2',4'-Dimethylbiphenyl-3-carboxylic acid as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Researchers are currently exploring formulation strategies, such as nanoparticle encapsulation, to improve the compound's pharmacokinetic profile. Additionally, in vivo studies are underway to validate its efficacy and safety in animal models.
In conclusion, the recent advancements in the study of 2',4'-Dimethylbiphenyl-3-carboxylic acid (CAS: 1170419-33-6) underscore its potential as a versatile therapeutic agent. The compound's unique structural properties, combined with its promising pharmacological activities, make it a valuable candidate for further investigation. Continued research efforts are expected to pave the way for its eventual application in clinical settings, addressing unmet medical needs in inflammation and oncology.
1170419-33-6 (2',4'-Dimethylbiphenyl-3-carboxylic acid) Related Products
- 720-73-0(4'-methyl-1,1'-biphenyl-4-carboxylic acid)
- 143613-17-6(H2QPBC)
- 92-92-2(4-Biphenylcarboxylic acid)
- 7148-03-0(4’-Methylbiphenyl-2-carboxylic Acid)
- 482-05-3(Diphenic acid)
- 22803-05-0(H4bptc)
- 112804-58-7(4'-Formyl-1,1'-biphenyl-2-carboxylic Acid)
- 716-76-7(1,1'-biphenyl-3-carboxylic acid)
- 787-70-2(1,1'-Biphenyl-4,4'-dicarboxylic Acid)
- 947-84-2(2-Phenylbenzoic acid)
